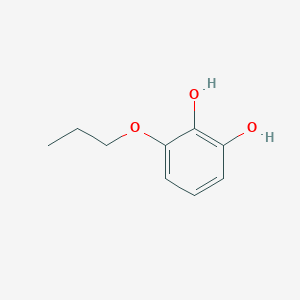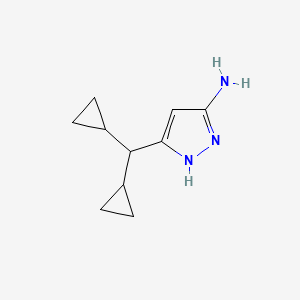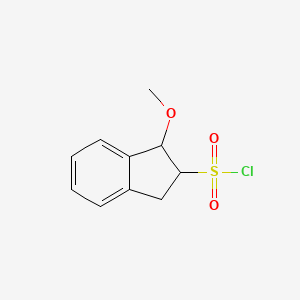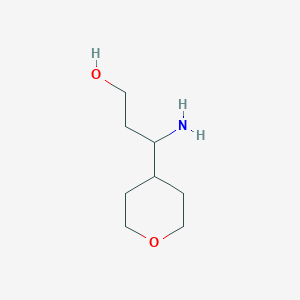![molecular formula C7H7ClN2O2S2 B13308809 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)
2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is a chemical compound with a complex structure that includes both imidazole and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with an appropriate amine in the presence of a base, followed by sulfonylation using sulfonyl chloride reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Aplicaciones Científicas De Investigación
2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . Molecular docking studies have shown its potential to interact with DNA and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl fluoride
- 2-(Acetylamino)-1,3-thiazole-5-sulfonyl chloride
Uniqueness
Compared to similar compounds, 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is unique due to its specific structural features and reactivity. Its combination of imidazole and thiazole rings, along with the sulfonyl chloride group, provides distinct chemical properties that make it valuable for various applications .
Propiedades
Fórmula molecular |
C7H7ClN2O2S2 |
|---|---|
Peso molecular |
250.7 g/mol |
Nombre IUPAC |
2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O2S2/c1-4-5(2)13-7-9-3-6(10(4)7)14(8,11)12/h3H,1-2H3 |
Clave InChI |
DTGSDDYPYSWMBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC=C(N12)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13308735.png)





![N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide](/img/structure/B13308784.png)
amine](/img/structure/B13308787.png)

![2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13308799.png)


